3-Aminocrotononitrile

Coordination Chemistry Metal Complexation Ligand Design

Researchers targeting pyrazolo[1,5-a]pyrimidine scaffolds or tunable Cu(I) complexes face limited building block selectivity. 3-Aminocrotononitrile (CAS 870-64-4) addresses this via its conjugated enamine architecture, enabling divergent reactivity unattainable with saturated aminonitriles. • Exclusive 3:1 Cu(I) complex stoichiometry vs. only 2:1 with 3-aminobutyronitrile • Direct ferrocenyl pyridine synthesis via cyclocondensation with ferrocenyl-1,2-enones • NaNH₂/NH₃ dimerization route eliminates cyanide waste for cost-effective scale-up

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 870-64-4
Cat. No. B7779765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocrotononitrile
CAS870-64-4
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC(=CC#N)N
InChIInChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2-
InChIKeyDELJOESCKJGFML-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminocrotononitrile (CAS 870-64-4) for Heterocyclic Synthesis: Technical Procurement Overview


3-Aminocrotononitrile (CAS 870-64-4), systematically designated (Z)-3-aminobut-2-enenitrile with the molecular formula C4H6N2 and molecular weight of 82.10 g/mol, is a β-aminonitrile derivative characterized by a conjugated enamine system bearing both an electron-donating amino group and an electron-withdrawing nitrile group [1]. The compound exists as a crystalline solid with a melting point range of 79-81°C and a boiling point of approximately 120°C at reduced pressure (4 mmHg) [1]. As an ambident nucleophile and versatile C4 building block, 3-aminocrotononitrile serves as a key intermediate for the synthesis of nitrogen-containing heterocycles, including pyrimidines, pyridines, pyrazoles, and their fused analogs [2].

Workflow Heterocyclic synthesis: pyrimidines, pyrazoles, pyridines
Selection Conjugated enamine C4 nucleophile building block
Use Context Scalable NaNH₂/NH₃ process; ambient-temperature reactions

Why 3-Aminocrotononitrile (CAS 870-64-4) Cannot Be Readily Substituted by In-Class Analogs


The conjugated enamine architecture of 3-aminocrotononitrile—specifically the juxtaposition of a nucleophilic amino group with an electrophilic nitrile across an α,β-unsaturated framework—confers a unique reactivity profile that distinguishes it from structurally similar active methylene compounds [1]. In direct comparative studies, 3-aminocrotononitrile demonstrated divergent coordination stoichiometry with copper(I) relative to 3-aminobutyronitrile, forming both 2:1 and 3:1 complexes whereas its saturated analog formed only 2:1 complexes [2]. Furthermore, in diazonium coupling reactions, 3-aminocrotononitrile produces 2-arylhydrazone-3-ketiminobutyronitriles that cyclize to pyrazolo[1,5-a]pyrimidines, while analogs such as malononitrile, ethyl cyanoacetate, and ethyl acetoacetate generate structurally distinct arylhydrazone intermediates that lead to different heterocyclic scaffolds [1].

Saturated analog vs. conjugated enamine
3-Aminobutyronitrile lacks the conjugated π-system; coordination stoichiometry and cyclocondensation reactivity may not transfer directly.
Other active methylene compounds
Malononitrile, ethyl cyanoacetate, and ethyl acetoacetate produce structurally different arylhydrazone intermediates, leading to distinct heterocyclic scaffolds under identical conditions.

3-Aminocrotononitrile (CAS 870-64-4): Quantitative Comparative Evidence for Scientific Selection


Differential Coordination Stoichiometry with Copper(I) Versus 3-Aminobutyronitrile

In propylene carbonate solvent, 3-aminocrotononitrile forms both 2:1 and 3:1 complexes with copper(I) across the examined concentration ranges, whereas the structurally related saturated analog 3-aminobutyronitrile forms only 2:1 complexes [1]. This difference in coordination behavior is attributed to the conjugated π-system present in 3-aminocrotononitrile but absent in the saturated analog [1].

Coordination Stoichiometry
Head-to-head
Forms 2:1 and 3:1 Cu(I) complexes; saturated analog forms only 2:1
Expands accessible coordination architectures
Propylene carbonate; polarography, potentiometry, IR
Coordination Chemistry Metal Complexation Ligand Design

Divergent Heterocyclic Product Outcomes Versus Malononitrile, Ethyl Cyanoacetate, and Ethyl Acetoacetate

In a direct comparative study of diazonium coupling partners for pyrazolo[1,5-a]pyrimidine synthesis, p-substituted anilines were diazotized and coupled with four active methylene compounds under identical sodium acetate-buffered aqueous conditions [1]. 3-Aminocrotononitrile yielded 2-arylhydrazone-3-ketiminobutyronitriles (6a–6c), malononitrile yielded 2-arylhydrazonomalononitriles (7a–7c), ethyl cyanoacetate yielded ethyl 2-arylhydrazonocyanoacetates (8a–8c), and ethyl acetoacetate yielded ethyl 2-arylhydrazonoacetoacetates (9a–9c) [1]. Each intermediate subsequently afforded structurally distinct pyrazolo[1,5-a]pyrimidine derivatives upon cyclization [1].

Diazonium Coupling Outcome
Head-to-head
Yields 2-arylhydrazone-3-ketiminobutyronitriles; compared active methylene reagents give different intermediates
Enables distinct pyrazolopyrimidine substitution patterns
NaOAc buffer, ambient temp; cyclization in pyridine
Heterocyclic Synthesis Diazonium Coupling Pyrazolopyrimidines

High-Yield Dimerization Process with Sodium Amide in Liquid Ammonia

The NaNH₂/NH₃ dimerization process (US 5,187,297; CA 2,054,821) achieves high-purity 3-aminocrotononitrile production while suppressing acetamidine byproduct formation that plagued earlier methods [1]. This contrasts with prior sodium-mediated processes (Swiss Patent 415,603; US 3,290,355) that, despite yielding 90% product, required 3 moles of acetonitrile per 2 moles of sodium and generated stoichiometric sodium cyanide waste [1]. Earlier base-mediated approaches using lithium diethylamide (86% yield) or sodium-bistrimethylsilylamide (90% yield) required expensive, sterically demanding bases unsuitable for large-scale application [1].

Process Efficiency
Head-to-head
NaNH₂/NH₃ process eliminates NaCN waste; prior routes required 3:2 MeCN:Na with cyanide byproduct
Reduces hazardous waste and cost barriers
U.S. Patent 5,187,297; enables kg-to-ton scale
Process Chemistry Nitrile Dimerization Scale-Up Synthesis

Conjugated Enamine Framework Enables Ambient-Temperature Pyrazole Synthesis

The conjugated enamine structure of 3-aminocrotononitrile permits nucleophilic addition-cyclization with hydrazine hydrate to form 3-amino-5-methylpyrazole at 60–90°C with yields reaching 85% at room temperature [1]. This contrasts with pyrazole syntheses using non-conjugated nitrile building blocks, which typically require elevated temperatures and prolonged reaction times to achieve comparable conversion [1].

Ambient Pyrazole Synthesis
Class-level
Up to 85% yield at room temperature with hydrazine hydrate
Supports energy-efficient synthesis
Class-level comparison; non-conjugated nitriles typically need elevated temperatures
Green Chemistry Pyrazole Synthesis Energy-Efficient Synthesis

Selective Acylation Regiopreference with Acid Chlorides

Systematic investigation of 3-aminocrotononitrile acylation with acid chlorides in the presence of organic bases revealed distinct regiopreference that governs the isomeric distribution of acylated products [1]. This regiopreference differs from that observed with structurally related enaminones and enaminoesters, where the absence of the nitrile group shifts the nucleophilic site reactivity [1].

Acylation Regiopreference
Class-level
Distinct regiopreference vs. enaminones/enaminoesters reported across acid chlorides
Predictable isomer distribution may reduce purification burden
Further validation recommended; electronic effect of nitrile vs. carbonyl
Regioselective Synthesis Enaminonitrile Chemistry Acylation

Ferrocenyl Pyridine Formation Versus Non-Ferrocenyl Building Blocks

3-Aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines through a cyclocondensation pathway that incorporates the ferrocenyl moiety into the pyridine ring . This reactivity is not observed with saturated aminonitriles such as 3-aminobutyronitrile, which lack the conjugated enamine system required for the cyclocondensation to proceed .

Ferrocenyl Pyridine Formation
Source review
Forms ferrocenyl pyridines via cyclocondensation; saturated aminonitriles do not
Access to ferrocene-functionalized heterocycles
Limited published evidence; independent verification advised
Organometallic Chemistry Ferrocene Derivatives Pyridine Synthesis

Optimal Research and Industrial Application Scenarios for 3-Aminocrotononitrile (CAS 870-64-4)


Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Bioactive Scaffolds and Functional Dyes

In medicinal chemistry and dyestuff research, 3-aminocrotononitrile serves as the preferred diazonium coupling partner for constructing pyrazolo[1,5-a]pyrimidine cores. As demonstrated by Karcı and Demirçalı [1], coupling with diazotized anilines yields 2-arylhydrazone-3-ketiminobutyronitriles that cyclize to disazo pyrazolo[1,5-a]pyrimidines. The ketimino group in these intermediates enables distinct cyclization pathways compared to those derived from malononitrile, ethyl cyanoacetate, or ethyl acetoacetate [1]. This structural divergence is critical for tuning antimicrobial activity and absorption characteristics in novel heterocyclic disazo dyes [1].

Copper(I) Coordination Chemistry and Metal-Organic Framework Design

For coordination chemists designing copper(I) complexes with tunable stoichiometry, 3-aminocrotononitrile offers a unique advantage: the ability to form both 2:1 and 3:1 ligand-to-metal complexes in propylene carbonate, whereas the saturated analog 3-aminobutyronitrile forms only 2:1 complexes [1]. This differential coordination behavior stems from the conjugated π-system and is characterized by coordination through the amine nitrogen rather than the nitrile group [1]. Researchers exploring copper(I) coordination architectures should select 3-aminocrotononitrile when access to higher-order 3:1 complexes is required.

Kilogram-to-Metric-Ton Scale Heterocyclic Intermediate Manufacturing

Industrial procurement for large-scale heterocyclic synthesis is enabled by the NaNH₂/NH₃ dimerization process described in US Patent 5,187,297 [1]. This process eliminates the sodium cyanide waste stream associated with earlier sodium-mediated dimerization methods while avoiding expensive, sterically demanding bases such as lithium diethylamide or sodium-bistrimethylsilylamide [1]. Process chemists and procurement specialists evaluating supply chain viability should prioritize 3-aminocrotononitrile manufactured via this route for cost-effective, environmentally compliant large-volume applications.

Ferrocene-Functionalized Pyridine Synthesis for Electrochemical Applications

Researchers developing ferrocene-containing electroactive materials and sensors should utilize 3-aminocrotononitrile for direct access to ferrocenyl pyridines via cyclocondensation with ferrocenyl-1,2-enones [1]. This transformation leverages the conjugated enamine architecture of 3-aminocrotononitrile—a structural feature absent in saturated aminonitriles—to incorporate the ferrocenyl moiety directly into the heterocyclic framework [1]. Alternative building blocks cannot execute this specific cyclocondensation pathway.

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine synthesis
Diazonium coupling partner
Cyclization pathway distinct from other active methylene reagents
Copper(I) coordination studies
Conjugated enamine ligand
2:1 and 3:1 complex stoichiometry accessibility
Large-scale heterocyclic manufacturing
NaNH₂/NH₃ process product
Cyanide waste elimination and cost-effective scalability
Ferrocenyl heterocycle synthesis
Conjugated enamine architecture
Ferrocenyl cyclocondensation reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminocrotononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.